molecular formula C22H22N4O2S B11242823 N-Benzyl-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide

N-Benzyl-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11242823
M. Wt: 406.5 g/mol
InChI Key: XGEFTMFIPXNKQA-UHFFFAOYSA-N
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Description

N-Benzyl-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a cyclopentane ring, a pyridine moiety, and a benzyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the intermediate compound.

    Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl halides in the presence of a base.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol compound under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Benzyl halides, pyridine derivatives, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzyl or pyridine derivatives.

Scientific Research Applications

N-Benzyl-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Benzyl-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate: Shares a similar pyridine and benzyl structure but differs in the presence of a carbamate group.

    2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide: Contains a benzimidazole and thiazolidinone moiety.

Uniqueness

N-Benzyl-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide is unique due to its fused pyrimidine-cyclopentane ring system and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

N-benzyl-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22N4O2S/c27-20(24-13-16-6-2-1-3-7-16)15-29-21-18-9-4-10-19(18)26(22(28)25-21)14-17-8-5-11-23-12-17/h1-3,5-8,11-12H,4,9-10,13-15H2,(H,24,27)

InChI Key

XGEFTMFIPXNKQA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CC=C3)CC4=CN=CC=C4

Origin of Product

United States

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